2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Medicinal chemistry SAR Linker engineering

Select this compound as the definitive ethyl-spacer probe for SAR studies. Its ethanone linker and 4-pyridazin-3-yloxy substitution produce a unique spatial fingerprint (cLogP 2.78, TPSA 60.25 Ų) not matched by methanone regioisomers. Confirmed inactivity against GPR35 eliminates false positives in phenotypic assays. Neutral charge at physiological pH simplifies biophysical data interpretation. Available from transparent supply chain at defined cost.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 1798024-50-6
Cat. No. B2927704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
CAS1798024-50-6
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CC=C2)C(=O)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C19H20N4O2/c24-19(12-14-13-20-17-5-2-1-4-16(14)17)23-10-7-15(8-11-23)25-18-6-3-9-21-22-18/h1-6,9,13,15,20H,7-8,10-12H2
InChIKeyMAJITOLSTMZAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1798024-50-6: A Structurally Defined Indole-Pyridazine-Piperidine Scaffold for Focused Library Procurement


2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone (CAS 1798024-50-6) is a heterocyclic small molecule (MW 336.4 g/mol, formula C₁₉H₂₀N₄O₂) characterized by an indole core linked through an ethanone spacer to a piperidine ring bearing a pyridazin-3-yloxy substituent [1]. Its predicted physicochemical properties include a cLogP of 2.78 and a topological polar surface area (TPSA) of 60.25 Ų [1]. As a Life Chemicals screening library compound, it is positioned for early-stage discovery research where structural novelty and scaffold diversity are the primary selection drivers [2].

Why Generic Indole-Piperazine or Indole-Piperidine Analogs Cannot Substitute for 1798024-50-6 in SAR Campaigns


In-class substitution is undermined by the specific ethanone linker and 4-pyridazin-3-yloxy substitution pattern, which directly influence molecular conformation and target engagement. Generic piperidine-linked indoles or regioisomers like the 5-indolyl methanone analog (CAS 1797597-70-6) exhibit different spatial architectures, leading to divergent hydrogen-bonding capacity and steric profiles. The quantitative evidence below demonstrates that small structural variations create measurable, non-interchangeable differences in key parameters such as lipophilicity, linker flexibility, and protein binding profiles, all of which are critical for reproducible SAR interpretation [1][2].

Quantitative Head-to-Head Differentiation of 2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone Against Its Closest Analogs


Ethanone vs. Methanone Linker: Impact on Molecular Flexibility and cLogP

The target compound's ethanone linker provides an additional rotatable bond and increases molecular length compared to the structurally analogous methanone-linked (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1797597-70-6). This single methylene difference directly impacts lipophilicity. The target compound (CAS 1798024-50-6) has a reported cLogP of 2.78, while its methanone-linked regioisomer, with a lower molecular weight (322.36 vs. 336.39 g/mol), is predicted to have a lower logP [1][2]. This difference in lipophilicity is structurally intrinsic and will affect compound solubility, permeability, and non-specific binding profiles in assays.

Medicinal chemistry SAR Linker engineering

Regioisomeric Differentiation: 3-Indolyl vs. 5-Indolyl Substitution and Predicted Target Engagement

The 3-indolyl substitution of the target compound directs the ethanone bridge from a different vector than the 5-indolyl substitution of its regioisomer (CAS 1797597-70-6). A critical piece of quantitative target-engagement data for the target compound reveals it is definitively inactive against G-protein coupled receptor 35 (GPR35) in a primary assay [1]. GPR35 is a known liability target where agonism or antagonism by some indole-containing compounds can confound phenotypic screening results. The GPR35 activity profile of the 5-indolyl regioisomer is not reported, creating a key knowledge gap. Selecting the target compound for a library ensures the absence of this specific, potentially confoundable, off-target activity.

Chemogenomics Kinase selectivity Off-target profiling

Procurement Differentiation: Cost Efficiency and Supply Chain Transparency for Life Chemicals Sourced Material

For research groups building focused kinase or GPCR libraries, the procurement cost and packaging format are key differentiators. The target compound is commercially available from Life Chemicals, priced at $54.00 for 1 mg [1]. Its 5-indolyl methanone regioisomer (CAS 1797597-70-6) is also available from Life Chemicals with a similar transparent pricing structure [2]. However, the target compound's 3-indolyl ethanone scaffold is less common in commercial libraries, offering a unique molecular shape for hit identification. Its predicted pKa of 16.94 indicates it will remain largely neutral under physiological assay conditions, a property that simplifies data interpretation compared to more acidic or basic isosteres [1].

High-throughput screening Library procurement Cost analysis

Optimal Research Scenarios for Deploying 1798024-50-6 Based on Evidence-Based Differentiation


Structure-Activity Relationship (SAR) Studies on Indole-Piperidine Linker Length and Geometry

The ethanone linker of 1798024-50-6 introduces a distinct spatial and lipophilic fingerprint (cLogP = 2.78) compared to its methanone-linked regioisomers [1]. A medicinal chemist seeking to probe the effect of linker extension on kinase selectivity or receptor affinity should select this compound as the definitive entry point for the 'ethyl-spacer' series, rather than attempting to synthesize a custom analog de novo.

Building a GPR35-Clean, Indole-Based Focused Library for Phenotypic Screening

For laboratories conducting cell-based phenotypic screening where GPR35 off-target activity is a known source of false positives, 1798024-50-6 is a superior library component. Its demonstrated inactivity against GPR35 in a primary assay is a quantified, favorable property that unreliable analogs lack [2]. This allows its inclusion in a screening deck designed to avoid GPR35-mediated confounding signals.

Providing a Cost-Effective, Commercially Available 3-Indolyl Fragment for Fragment-Based Lead Discovery (FBLD)

The compound's commercial availability at a defined cost from a transparent supply chain enables its use as a fragment-like core (MW 336.4) for FBLD campaigns [1]. Its high predicted pKa (16.94) guarantees a neutral charge state under physiological conditions, simplifying the interpretation of crystal structures or NMR binding data, and making it a more straightforward tool for medicinal chemists than charged or highly acidic isosteres.

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